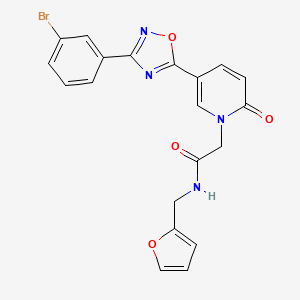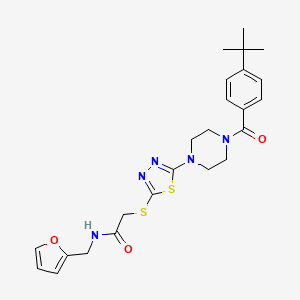
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H21F3N4O3S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
The compound has shown promise in anti-cancer studies. Researchers synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. These derivatives were synthesized with excellent yields under mild reaction conditions .
One specific compound, RB7, demonstrated remarkable anticancer activity against HT-29 colon cancer cells. Its IC50 range was estimated at 6.587 to 11.10 µM. Notably, RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to Caspase 3 activation and cell death via the mitochondrial apoptotic pathway .
Novel 1,2,4-Triazole Derivatives
The compound can serve as a precursor for novel 1,2,4-triazole derivatives. Researchers have synthesized nineteen such derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. These derivatives may have diverse applications, including potential cytotoxic effects .
In Vitro Cytotoxic Activity
The compound can be modified to create a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives. These derivatives were screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Such studies contribute to understanding the compound’s potential therapeutic applications .
Mecanismo De Acción
Target of Action
It’s known that many 1,2,4-triazole derivatives have been found to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s known that 1,2,4-triazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
1,2,4-triazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Some 1,2,4-triazole derivatives have been found to possess antimicrobial activities . The specific effects would depend on the compound’s targets and mode of action.
Propiedades
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCNHNEDIILCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Imino-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2800600.png)
![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)
![4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800604.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)
![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)
![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)


![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)